molecular formula C11H17N5 B11729999 N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11729999
M. Wt: 219.29 g/mol
InChI Key: NGLGVVRGWCJAGD-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-4-amine under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted pyrazole derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways . Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison: N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-3-5-16-9-11(8-13-16)12-7-10-4-6-15(2)14-10/h4,6,8-9,12H,3,5,7H2,1-2H3

InChI Key

NGLGVVRGWCJAGD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=NN(C=C2)C

Origin of Product

United States

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